molecular formula C22H24BrOP B15197832 Phosphonium, (4-hydroxybutyl)triphenyl-, bromide CAS No. 87436-78-0

Phosphonium, (4-hydroxybutyl)triphenyl-, bromide

Cat. No.: B15197832
CAS No.: 87436-78-0
M. Wt: 415.3 g/mol
InChI Key: NQPXQJXVGAHQJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxybutyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C22H24BrO2P. This compound is characterized by the presence of a triphenylphosphonium group attached to a four-carbon chain ending in a hydroxyl group. It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxybutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-bromobutanol. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the bromine atom, resulting in the formation of the phosphonium salt.

Industrial Production Methods: Industrial production of (4-Hydroxybutyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxybutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

    Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions with azides to form triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as sodium azide or thiolates are used under mild conditions.

    Cycloaddition: Azides are used in the presence of copper catalysts.

Major Products:

    Oxidation: Formation of (4-oxobutyl)triphenylphosphonium bromide.

    Substitution: Formation of (4-azidobutyl)triphenylphosphonium bromide.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

(4-Hydroxybutyl)triphenylphosphonium bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxybutyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria due to the lipophilic nature of the triphenylphosphonium group. This accumulation disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. The compound interacts with mitochondrial membranes, altering their potential and affecting cellular respiration .

Comparison with Similar Compounds

  • (4-Bromobutyl)triphenylphosphonium bromide
  • (4-Carboxybutyl)triphenylphosphonium bromide
  • (3-Carboxypropyl)triphenylphosphonium bromide

Comparison:

(4-Hydroxybutyl)triphenylphosphonium bromide stands out due to its unique combination of a hydroxyl group and a triphenylphosphonium moiety, making it versatile in various chemical reactions and research applications.

Properties

CAS No.

87436-78-0

Molecular Formula

C22H24BrOP

Molecular Weight

415.3 g/mol

IUPAC Name

4-hydroxybutyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C22H24OP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1

InChI Key

NQPXQJXVGAHQJI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.